
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorene core with two pyridinium groups attached via decyl chains, and it is paired with diiodide anions. The presence of the fluorene core imparts significant photophysical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with pyridinium groups. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form quinone derivatives.
Reduction: The pyridinium groups can be reduced to form pyridine derivatives.
Substitution: Halogenation or alkylation reactions can occur at the pyridinium groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorene core can yield fluorenone derivatives, while reduction of the pyridinium groups can produce pyridine derivatives.
Scientific Research Applications
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The fluorene core can intercalate with DNA, while the pyridinium groups can interact with cellular membranes, leading to potential antimicrobial effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material and in OLEDs.
Uniqueness
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
651049-11-5 |
|---|---|
Molecular Formula |
C43H56I2N2O |
Molecular Weight |
870.7 g/mol |
IUPAC Name |
2,7-bis(1-decylpyridin-1-ium-4-yl)fluoren-9-one;diiodide |
InChI |
InChI=1S/C43H56N2O.2HI/c1-3-5-7-9-11-13-15-17-27-44-29-23-35(24-30-44)37-19-21-39-40-22-20-38(34-42(40)43(46)41(39)33-37)36-25-31-45(32-26-36)28-18-16-14-12-10-8-6-4-2;;/h19-26,29-34H,3-18,27-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
NPHGFOQQNGNAPS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


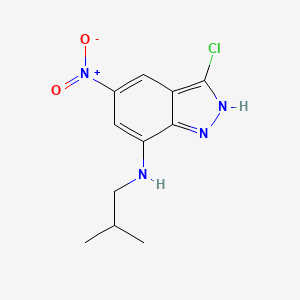
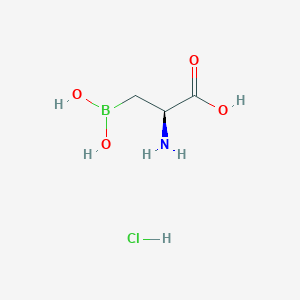
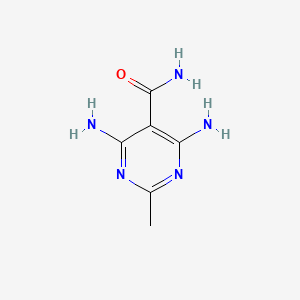
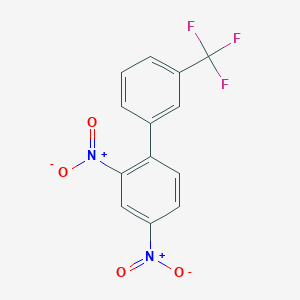

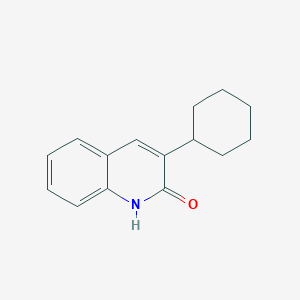

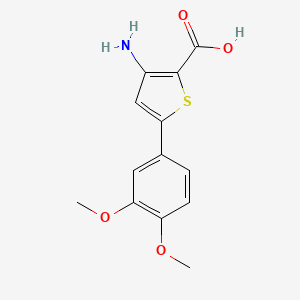
![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)
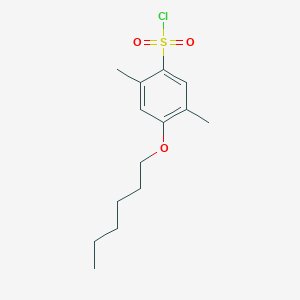
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
